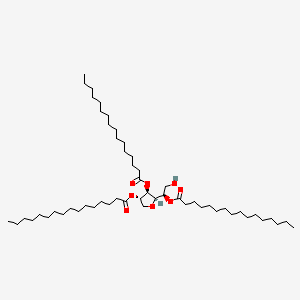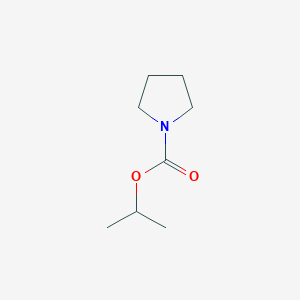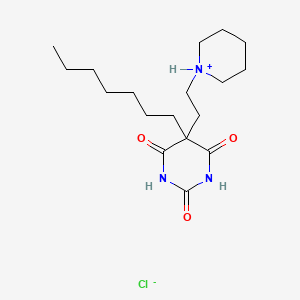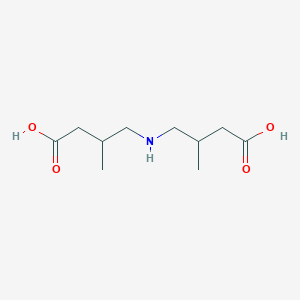
Di(2-acetoxy-n-propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(2-acetoxy-n-propyl)amine is an organic compound characterized by the presence of two acetoxy groups attached to a propylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di(2-acetoxy-n-propyl)amine typically involves the acetylation of 2-propylamine. One common method is to react 2-propylamine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acetic acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: Di(2-acetoxy-n-propyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, yielding dihydroxypropylamine.
Substitution: The acetoxy groups can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of dihydroxypropylamine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Di(2-acetoxy-n-propyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amines.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent.
Mechanism of Action
The mechanism of action of Di(2-acetoxy-n-propyl)amine involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding amine, which can then participate in further biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Di(2-hydroxy-n-propyl)amine: Similar structure but with hydroxyl groups instead of acetoxy groups.
Di(2-chloro-n-propyl)amine: Contains chloro groups instead of acetoxy groups.
Di(2-methoxy-n-propyl)amine: Features methoxy groups instead of acetoxy groups.
Uniqueness: Di(2-acetoxy-n-propyl)amine is unique due to its acetoxy groups, which provide distinct reactivity and potential for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for research applications.
Properties
CAS No. |
100700-31-0 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-[(3-carboxy-2-methylpropyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-7(3-9(12)13)5-11-6-8(2)4-10(14)15/h7-8,11H,3-6H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
PHCVDJRANJTXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)CNCC(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


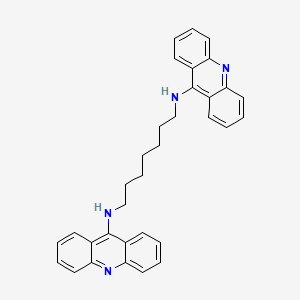
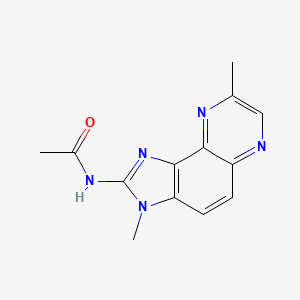
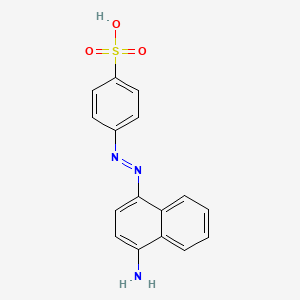




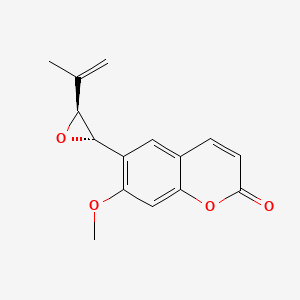
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
